molecular formula C25H48O4 B044395 Bis(2-ethylhexyl) azelate CAS No. 103-24-2

Bis(2-ethylhexyl) azelate

Cat. No.: B044395
CAS No.: 103-24-2
M. Wt: 412.6 g/mol
InChI Key: ZDWGXBPVPXVXMQ-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) azelate, also known as this compound, is a useful research compound. Its molecular formula is C25H48O4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ethanol, acetone, benzene. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Soil Analysis : Ma and Frederick (1996) developed a rapid extraction and screening procedure for bis(2-ethylhexyl)phthalate in soil, enabling efficient analysis of numerous samples and faster data collection in small-scale investigations, thus contributing to environmental monitoring and pollution assessment efforts (Ma & Frederick, 1996).

  • Wastewater Purification : Bart and Reidetschlager (1991) found that purifying bis(2-ethylhexyl) monothiophosphoric acid (D2EHMTPA) through cobalt salt precipitation is effective for extracting metal ions in wastewater purification, achieving approximately 95% acid yield. This indicates its utility in environmental remediation and resource recovery (Bart & Reidetschlager, 1991).

  • Biochemical Engineering : Gómez et al. (2020) developed rate equations for two simultaneous bisubstrate Ping-Pong in series reactions. Their work validated kinetic equations and reactor design models in the biosynthesis of bis(2-ethylhexyl) azelate, contributing to advancements in biochemical engineering and enzyme kinetics (Gómez et al., 2020).

  • Chemical Synthesis : Narayan and Madras (2017) successfully synthesized bis(2-ethylhexyl)sebacate from sebacic acid under subcritical and near critical conditions without external catalysts. This method offers economic and environmental advantages, highlighting its potential in green chemistry and industrial applications (Narayan & Madras, 2017).

  • Environmental Science : Xiu-qiang (2011) isolated a bacterial strain from wastewater treatment plants capable of degrading bis(2-ethylhexyl) phthalate within 48 hours, potentially identifying a new strain of Saccharothrix. This study contributes to bioremediation and waste management research (Xiu-qiang, 2011).

  • Toxicology : Tassinari et al. (2020) investigated the metabolic, reproductive, and thyroid effects of bis(2-ethylhexyl) phthalate (DEHP) in juvenile rats, demonstrating its utility in toxicological studies and hazard identification for children (Tassinari et al., 2020).

Safety and Hazards

Users are advised to avoid contact with skin, eyes, or clothing and to use personal protective equipment as required . More specific safety and hazard information was not found in the search results.

Properties

IUPAC Name

bis(2-ethylhexyl) nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWGXBPVPXVXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3026697
Record name Bis(2-ethylhexyl) nonanedioate
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Molecular Weight

412.6 g/mol
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Physical Description

Liquid, Colorless odorless liquid; [HSDB] Clear liquid with a mild odor; [HallStar MSDS]
Record name Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester
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Record name Di-2-ethylhexyl azelate
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Boiling Point

237 °C @ 5 mm Hg
Record name DI-2-ETHYLHEXYL AZELATE
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Solubility

Insol in water; sol in ethanol, acetone, benzene
Record name DI-2-ETHYLHEXYL AZELATE
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Density

0.915 @ 25 °C/4 °C
Record name DI-2-ETHYLHEXYL AZELATE
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Color/Form

Colorless liquid

CAS No.

103-24-2
Record name Dioctyl azelate
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Record name Di-2-ethylhexyl azelate
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Record name Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) nonanedioate
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Record name Bis(2-ethylhexyl) azelate
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Record name BIS(2-ETHYLHEXYL) AZELATE
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Record name DI-2-ETHYLHEXYL AZELATE
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Melting Point

-78 °C
Record name DI-2-ETHYLHEXYL AZELATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Bis(2-ethylhexyl) azelate being investigated as a potential lubricant for low-temperature applications?

A: this compound exhibits promising properties for low-temperature lubrication. Research suggests it possesses suitable viscosity at low temperatures, making it a potential alternative to silicone oils in applications like Navy synchros and servo motors. [] Traditional silicone oils, while known for low-temperature performance, suffer from issues like creeping and poor service life in these applications. []

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